molecular formula C15H16ClNO4 B12895859 1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate

1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate

Cat. No.: B12895859
M. Wt: 309.74 g/mol
InChI Key: QHURRAXLXAIJQM-UHFFFAOYSA-N
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Description

1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate is a quinoline derivative featuring a chlorine substituent at position 5 and an ethoxyethyl acetate ester group at position 6. The quinoline core is a common scaffold in agrochemical and pharmacological research due to its bioactivity . The ester group (2-ethoxyethyl acetate) distinguishes it from other derivatives, influencing its solubility, stability, and biological interactions.

Properties

Molecular Formula

C15H16ClNO4

Molecular Weight

309.74 g/mol

IUPAC Name

[1-(5-chloroquinolin-8-yl)oxy-2-ethoxyethyl] acetate

InChI

InChI=1S/C15H16ClNO4/c1-3-19-9-14(20-10(2)18)21-13-7-6-12(16)11-5-4-8-17-15(11)13/h4-8,14H,3,9H2,1-2H3

InChI Key

QHURRAXLXAIJQM-UHFFFAOYSA-N

Canonical SMILES

CCOCC(OC1=C2C(=C(C=C1)Cl)C=CC=N2)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate typically involves the reaction of 5-chloroquinoline with ethoxyethyl acetate under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using advanced techniques and equipment. The process is optimized to maximize efficiency and minimize waste. Industrial production methods may also include purification steps to ensure the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features of 1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate with three analogs:

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Key Substituents
1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate 2-ethoxyethyl acetate C₁₅H₁₆ClNO₄* 309.75 (calculated) 5-Cl, 8-O-ethoxyethyl acetate
Cloquintocet-mexyl 1-methylhexyl C₁₈H₂₂ClNO₃ 335.82 5-Cl, 8-O-heptan-2-yl acetate
2-((5-Chloroquinolin-8-yl)oxy)propan-2-yl acetate 1-methylethyl C₁₄H₁₄ClNO₃ 279.72 5-Cl, 8-O-isopropyl acetate
Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate ethyl C₁₃H₁₂ClNO₃ 265.70 5-Cl, 8-O-ethyl acetate

*Calculated based on structural similarity to analogs.

Key Observations :

  • Ester Chain Length : The ethoxyethyl group in the target compound provides intermediate polarity compared to the longer 1-methylhexyl (cloquintocet-mexyl) and shorter ethyl/1-methylethyl groups. This affects solubility and bioavailability .
  • Chlorine Position : All compounds retain the 5-chloro substitution, critical for bioactivity in herbicide safeners and coordination chemistry .

Physical and Chemical Properties

Property 1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate (Predicted) Cloquintocet-mexyl 2-((5-Chloroquinolin-8-yl)oxy)propan-2-yl acetate
Density (g/cm³) ~1.20–1.25 1.163 1.256 (predicted)
Boiling Point (°C) ~350–400 448.4 399 (predicted)
Solubility Moderate in polar solvents Low in water, high in organics Low in water

Notes:

  • The ethoxyethyl group enhances water solubility compared to cloquintocet-mexyl’s hydrophobic 1-methylhexyl chain .

Biological Activity

1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate is a derivative of chloroquinoline, a class of compounds known for their significant biological activities, particularly in medicinal chemistry. This compound exhibits potential as an antimicrobial, antimalarial, and anticancer agent, owing to the pharmacological properties associated with the quinoline structure.

Chemical Structure and Properties

The molecular formula of 1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate is C13H14ClNO3\text{C}_{13}\text{H}_{14}\text{Cl}\text{NO}_3, with a molecular weight of approximately 265.69 g/mol. The compound features a chloroquinoline moiety linked via an ether bond to an ethoxyethyl acetate group, which contributes to its unique reactivity and biological profile.

Biological Activity Overview

The biological activity of 1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate is hypothesized to involve interactions with various biological targets, including enzymes and receptors implicated in disease pathways. Binding affinity studies indicate that it may compete with other substrates for active sites on these targets, influencing cellular processes such as proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Variations in substituents significantly affect the compound's lipophilicity, binding affinity, and overall biological efficacy. For instance:

Compound NameStructureNotable Features
Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetateC₁₃H₁₃ClNO₃Similar biological activity with ethyl group
2-Chloroethyl [(5-chloroquinolin-8-yl)oxy]acetateC₁₃H₁₃ClNO₃Different reactivity due to chloroethyl group
Prop-2-en-1-yl [(5-chloroquinolin-8-yl)oxy]acetateC₁₄H₁₅ClNO₃Unsaturated alkene; potential for varied biological properties

Case Studies

A series of studies have explored the biological effects of various quinoline derivatives:

  • Antimalarial Activity : A study demonstrated that modifications on the quinoline scaffold could enhance antimalarial potency against resistant Plasmodium falciparum strains. The research emphasized the importance of lipophilicity and structural features in determining efficacy against malaria .
  • Cytotoxicity Against Cancer Cells : In vitro assays have shown that certain quinoline derivatives exhibit significant cytotoxicity against human cancer cell lines (SKOV-3, PC-3). The IC50 values were determined using MTT assays, revealing that structural modifications can lead to increased cytotoxic effects .
  • Antiviral Activity : Research into related compounds has indicated varying degrees of antiviral activity against H5N1 avian influenza viruses, with some derivatives showing promising results in inhibiting viral growth while maintaining low cytotoxicity .

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